Diaminodibenzo-18-crown-6
Overview
Description
Diaminodibenzo-18-crown-6 is a macrocyclic compound belonging to the crown ether family. Crown ethers are known for their ability to form stable complexes with various cations, which makes them valuable in numerous chemical applications. This compound, in particular, features two amino groups attached to the dibenzo-18-crown-6 structure, enhancing its binding properties and expanding its range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diaminodibenzo-18-crown-6 can be synthesized through the reduction of dinitrodibenzo-18-crown-6. The process involves the following steps:
Nitration: Dibenzo-18-crown-6 is nitrated to form dinitrodibenzo-18-crown-6.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diaminodibenzo-18-crown-6 undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso-dibenzo-18-crown-6, nitro-dibenzo-18-crown-6.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Diaminodibenzo-18-crown-6 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of ion transport mechanisms and as a tool for investigating biological ion channels.
Industry: This compound is used in the development of ion-selective electrodes and as a component in separation membranes for metal ion extraction
Mechanism of Action
The mechanism of action of diaminodibenzo-18-crown-6 involves its ability to form stable complexes with cations. The amino groups enhance the binding affinity of the crown ether, allowing it to selectively interact with specific ions. This interaction can influence various molecular targets and pathways, such as ion transport across membranes and the stabilization of metal ions in solution .
Comparison with Similar Compounds
Similar Compounds
Dinitrodibenzo-18-crown-6: A precursor to diaminodibenzo-18-crown-6, featuring nitro groups instead of amino groups.
Dibenzo-24-crown-8: A larger crown ether with similar binding properties but different selectivity due to its larger ring size.
Dicyclohexano-18-crown-6: A crown ether with cyclohexane rings, offering different steric and electronic properties
Uniqueness
This compound is unique due to the presence of amino groups, which enhance its binding properties and expand its range of applications. The compound’s ability to form stable complexes with various cations makes it valuable in diverse fields, from chemistry and biology to medicine and industry .
Properties
IUPAC Name |
2,9,12,15,18,21-hexaoxatricyclo[20.4.0.03,8]hexacosa-1(26),3,5,7,22,24-hexaene-10,10-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6/c21-20(22)15-25-12-11-23-9-10-24-13-14-26-16-5-1-2-6-17(16)27-18-7-3-4-8-19(18)28-20/h1-8H,9-15,21-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUXXJQSBVDVOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OC3=CC=CC=C3OC(COCCO1)(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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